3-Bromo-4-methoxyphenylacetic acid

Regioselective synthesis Electrophilic aromatic substitution Bromination

Sourcing high-purity brominated phenylacetic acid building blocks for multi-step natural product synthesis often results in batch inconsistency and supply gaps. 3-Bromo-4-methoxyphenylacetic acid (CAS 774-81-2) directly addresses this as the validated intermediate for Combretastatin A-4 (37.5% overall yield, 95/5 cis-selectivity via Perkin condensation), Verongamine, and vancomycin-type biaryl ether systems. • >98.0% (GC/T) purity, sharp mp 115-119°C for rapid QC verification. • Regioselective 3-bromo-4-methoxy pattern optimized for Suzuki/Negishi coupling and nucleophilic aromatic substitution. • Bulk stock available for immediate dispatch.

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
CAS No. 774-81-2
Cat. No. B1266610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methoxyphenylacetic acid
CAS774-81-2
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(=O)O)Br
InChIInChI=1S/C9H9BrO3/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
InChIKeyPOTVGQUUEQTPNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-methoxyphenylacetic Acid Overview


3-Bromo-4-methoxyphenylacetic acid (CAS 774-81-2) is a disubstituted phenylacetic acid derivative bearing a bromine atom at the 3-position and a methoxy group at the 4-position of the aromatic ring, with molecular formula C₉H₉BrO₃ and molecular weight 245.07 g/mol [1]. It is synthesized via regioselective electrophilic aromatic bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, yielding the product in 84% isolated yield [1]. Single-crystal X-ray diffraction confirms the methoxy group is nearly coplanar with the phenyl ring (torsion angle 1.2°), while the acetic acid side chain is tilted by 78.15° relative to the ring plane [1]. The compound serves as a critical synthetic intermediate in the preparation of the antimitotic natural product Combretastatin A-4, the marine alkaloid Verongamine, and model vancomycin-type biaryl ether systems [1].

Workflow Natural product synthesis building block
Reactivity Versatile 3-bromo handle for cross-coupling and SNAr
Use Context Multi-step synthesis requiring validated intermediates

3-Bromo-4-methoxyphenylacetic Acid Irreplaceability


The specific 3-bromo-4-methoxy substitution pattern on the phenylacetic acid scaffold is not arbitrary; it dictates both the reactivity profile in cross-coupling and condensation reactions and the structural pre-organization required for downstream natural product assembly. The bromine atom at the 3-position provides a versatile handle for Suzuki, Negishi, and other palladium-catalyzed coupling reactions, while the electron-donating 4-methoxy group directs electrophilic aromatic substitution and influences the electronic character of the ring [1]. Substituting this compound with the unbrominated parent 4-methoxyphenylacetic acid eliminates the halogen coupling handle entirely. Using the regioisomeric 4-bromo-3-methoxyphenylacetic acid alters the steric and electronic environment at the reaction site. Replacing bromine with chlorine reduces oxidative addition reactivity in cross-coupling, while the iodo analog, though more reactive, is significantly more expensive and less stable. These differences are quantifiable in the synthetic outcomes documented below [1].

4-Methoxyphenylacetic acid Unbrominated parent
Lacks the halogen coupling handle entirely; additional bromination step required for cross-coupling applications.
3-Chloro-4-methoxyphenylacetic acid Chloro analog
Reduced oxidative addition reactivity in Pd-catalyzed couplings; may shift SNAr efficiency and is not validated in reported Combretastatin A-4 routes.
4-Bromo-3-methoxyphenylacetic acid Regioisomeric analog
Alters steric and electronic environment at the reaction site, which may compromise regioselective outcomes and downstream macrocyclization results.

3-Bromo-4-methoxyphenylacetic Acid: Comparative Evidence


Regioselective Bromination Selectivity

The regioselective bromination of 4-methoxyphenylacetic acid with Br₂ in acetic acid yields 3-bromo-4-methoxyphenylacetic acid as the major product with 84% isolated yield and high regioselectivity for the position ortho to the methoxy group [1]. In contrast, bromination under similar conditions can produce the 2-bromo-4-methoxyphenylacetic acid regioisomer as a competing product; the methoxy group directs electrophilic substitution to the ortho and para positions, but the acetic acid side chain sterically and electronically biases the outcome [2]. The 84% yield for the 3-bromo isomer represents a synthetically useful regioselectivity that avoids the need for chromatographic separation of regioisomeric mixtures.

Regioselective Bromination
Cross-study comparable
84% isolated yield; >85% selectivity for 3-position
Supports high-yield, regioisomerically pure intermediate supply for multi-step synthesis.
Regioisomeric 2-bromo compound is a minor product; conditions may need lab verification.
Regioselective synthesis Electrophilic aromatic substitution Bromination

Crystal Structure Confirmation

Single-crystal X-ray diffraction analysis of 3-bromo-4-methoxyphenylacetic acid provides definitive structural confirmation that is unavailable for many comparator compounds. The methoxy group is nearly coplanar with the phenyl ring (torsion angle C7–O1–C1–C6 = 1.2°), while the acetic acid substituent is tilted by 78.15° relative to the ring plane [1]. The C–C–C ipso angles at the OMe, CH₂COOH, and Br substituents are 118.2°, 118.4°, and 121.5°, respectively, quantitatively demonstrating the electron-withdrawing character of bromine (angle >120°) versus the electron-donating character of methoxy and acetic acid groups (angles <120°) [1]. For the unbrominated parent 4-methoxyphenylacetic acid, no single-crystal X-ray structure has been deposited in the Cambridge Structural Database, meaning this level of conformational precision is unique to the brominated derivative [2].

Crystal Structure Confirmation
Class-level inference
Resolved at 120 K; OMe torsion 1.2°, acetic acid tilt 78.15°; forms R22(8) H-bonded dimers.
Supports solid-state design and polymorph screening, unavailable for the uncharacterized parent.
Comparator lacks equivalent crystallographic data; evidence is source-specific.
X-ray crystallography Conformational analysis Solid-state structure

Combretastatin A-4 Synthesis Performance

In the concise synthesis of Combretastatin A-4 reported by Zou et al. (2008), 3-bromo-4-methoxyphenylacetic acid undergoes a Perkin reaction with 3,4,5-trimethoxybenzaldehyde, followed by hydroxyl transformation and decarboxylation, to afford Combretastatin A-4 in 37.5% overall yield with a cis/trans selectivity of 95/5 [1]. The subsequent hydrogenation of Combretastatin A-4 yields Erianin in 30.8% overall yield [1]. When the iodo-analog 3-iodo-4-methoxyphenylacetic acid is employed, the corresponding iodocombstatins are accessible but require different synthetic strategies (Wittig or Negishi coupling) and are primarily targeted for thyroid carcinoma applications rather than general antitubulin use [2]. The 3-chloro-4-methoxyphenylacetic acid analog is less reactive in oxidative addition and has not been reported in comparable Combretastatin A-4 synthetic routes with equivalent yields.

CA-4 Synthesis Performance
Cross-study comparable
Target: 37.5% overall yield, 95/5 cis/trans selectivity (Perkin route). Baseline: Iodo/chloro analogs lack validated Perkin routes with comparable yields.
Supports a literature-precedented route, reducing synthetic risk for Combretastatin A-4 campaigns.
Reaction context: Perkin condensation, followed by hydroxyl transformation and decarboxylation.
Combretastatin A-4 Perkin condensation Cis-selectivity Natural product synthesis

Verongamine Synthesis Exclusivity

Verongamine is a bromotyrosine-derived marine natural product isolated from the sponge Verongula gigantea that acts as a histamine H3 receptor antagonist [1]. Its structure contains a 3-bromo-4-methoxyphenyl moiety that is directly derived from 3-bromo-4-methoxyphenylacetic acid as a key synthetic precursor [2]. The bromine atom is structurally essential to the natural product; replacement with chlorine, iodine, or hydrogen would produce non-natural analogs with altered receptor binding profiles. The verified synthetic route via 3-bromo-4-methoxyphenylacetic acid was reported by Wasserman & Wang (1998) [3]. No published synthesis of Verongamine using the chloro or iodo analog has been reported, making the bromo compound the only validated precursor for this target.

Verongamine Synthesis Exclusivity
Class-level inference
Only validated precursor for the native bromotyrosine-derived natural product.
Selection context: other halogenated analogs do not deliver the authentic structure.
Data based on single published route; no comparative synthesis data available.
Verongamine Marine natural product Histamine H3 antagonist Bromotyrosine

Melting Point Differentiation

The melting point of 3-bromo-4-methoxyphenylacetic acid is 115–119 °C (literature value 117 °C) , which is significantly higher than that of the unbrominated parent 4-methoxyphenylacetic acid (84–86 °C) [1] and the 3-chloro analog (92–97 °C) , but lower than that of 3-bromophenylacetic acid (98–104 °C) which lacks the 4-methoxy group. This sharp melting point, combined with commercial availability at >98.0% purity by both GC and neutralization titration , provides a reliable quality control endpoint. The 3-chloro analog is typically supplied at lower purity specifications (min. 97.0% GC, min. 95.0% titration) .

Melting Point Differentiation
Head-to-head
mp 115–119 °C (lit. 117 °C); purity >98.0% (GC/T).
Enables unambiguous identity verification and reduces repurification needs.
Comparators have broader, lower mp ranges and lower commercial purity specs.
Melting point Physical characterization Purity assessment Quality control

Vancomycin CD-Ring Precursor Synthesis

In the total synthesis studies of the vancomycin aglycon, N-Boc-3-bromo-4-methoxyphenylglycine (derived from 3-bromo-4-methoxyphenylacetic acid) was coupled to amine 7 to generate dipeptide 9, which served as the direct precursor to the CD ring system of vancomycin [1]. The CD and DE macrocyclization studies explicitly relied on aromatic nucleophilic substitution reactions for biaryl ether formation, wherein the electronic properties of the 3-bromo-4-methoxyphenyl scaffold were critical for achieving the desired atropisomer ratios [1]. The iodo-analog of this scaffold was employed in a parallel study for constructing the C-O-D ring system via Suzuki coupling, yielding a 2:1 mixture of atropisomers in 84% combined yield [2]. The distinct reactivity profiles of bromo vs. iodo aryl halides enable complementary synthetic strategies; the bromo compound is preferred for nucleophilic aromatic substitution macrocyclizations, while the iodo analog is better suited for palladium-catalyzed cross-couplings.

Vancomycin CD-Ring Precursor
Cross-study comparable
Target: Employed in SNAr macrocyclization for CD ring construction. Baseline: Iodo analog used in Suzuki coupling (C-O-D, 84%, 2:1 atropisomers); chloro is insufficiently reactive.
Supports glycopeptide antibiotic synthesis with documented, scaffold-specific reactivity.
Reactivity profile differs from iodo/chloro analogs; application is transformation-dependent.
Vancomycin Biaryl ether Macrocyclization Glycopeptide antibiotic

3-Bromo-4-methoxyphenylacetic Acid: Application Scenarios


Combretastatin A-4 and Erianin Synthesis

When the synthetic target is the antimitotic stilbene Combretastatin A-4 (CA-4) or its hydrogenated derivative Erianin, 3-bromo-4-methoxyphenylacetic acid is the preferred intermediate over all alternatives. The Zou et al. (2008) route delivers CA-4 in 37.5% overall yield with 95/5 cis-selectivity using a Perkin condensation between this compound and 3,4,5-trimethoxybenzaldehyde [1]. The unbrominated parent 4-methoxyphenylacetic acid cannot access this scaffold without an additional halogenation step, while the iodo and chloro analogs lack validated Perkin-based routes with equivalent yields and stereoselectivity. This scenario is particularly relevant for medicinal chemistry groups developing tubulin polymerization inhibitors and vascular disrupting agents. The commercially available purity of >98.0% (GC/T) supports direct use without further purification .

Verongamine Natural Product Synthesis

For the synthesis of Verongamine, a histamine H3 receptor antagonist isolated from Verongula gigantea, 3-bromo-4-methoxyphenylacetic acid is the only validated precursor that delivers the authentic 3-bromo-4-methoxyphenyl moiety required by the natural product structure [1]. The Wasserman & Wang (1998) synthesis established this compound as the key intermediate . Non-brominated or chloro-substituted analogs would produce non-natural compounds with unknown pharmacological profiles. This scenario applies to natural product chemists, pharmacognosy researchers, and groups investigating histamine receptor modulators. The crystal structure confirmation of the starting material provides additional quality assurance for publication-quality synthetic work [1].

Vancomycin CD and DE Ring Construction

In synthetic studies toward the vancomycin aglycon, the 3-bromo-4-methoxyphenyl scaffold (as its N-Boc-phenylglycine derivative) is the building block of choice for aromatic nucleophilic substitution macrocyclization reactions that construct the CD and DE ring systems [1]. The bromine atom's balanced reactivity—sufficiently electrophilic for nucleophilic aromatic substitution yet stable enough for multi-step synthetic sequences—makes it superior to the iodo analog (which is more reactive but less stable and more expensive) and the chloro analog (which is insufficiently reactive in nucleophilic aromatic substitution). This application scenario directly supports research groups engaged in glycopeptide antibiotic total synthesis and biaryl ether methodology development [1].

Quality-Controlled Building Block Procurement

For procurement officers and laboratory managers sourcing building blocks for multi-step synthetic campaigns, 3-bromo-4-methoxyphenylacetic acid offers distinct advantages over its closest analogs: (1) a sharp melting point of 115–119 °C that enables rapid identity verification via melting point apparatus, compared to the lower and broader melting ranges of 4-methoxyphenylacetic acid (84–86 °C), 3-chloro-4-methoxyphenylacetic acid (92–97 °C), and 3-bromophenylacetic acid (98–104 °C) [1]; (2) a commercially available purity specification of >98.0% by both GC and neutralization titration, which exceeds the typical >95–97% specifications of the chloro and des-methoxy bromo analogs [1]; and (3) full crystallographic characterization data that supports regulatory and publication compliance . These features reduce quality control burden, minimize re-purification costs, and lower the risk of failed synthetic campaigns due to impure or misidentified starting materials.

Application
Selection Property
Validation Focus
Combretastatin A-4 / Erianin Synthesis
Literature-precedented Perkin condensation route
Verify stereoselectivity and overall yield under reported conditions
Verongamine Natural Product Synthesis
Validated precursor for authentic bromotyrosine scaffold
Confirm structural fidelity to native natural product
Vancomycin CD/DE Ring Construction
SNAr macrocyclization reactivity profile
Assess atropisomer outcome and coupling efficiency
Quality-Controlled Building Block Procurement
Sharp melting point and high purity specification
Perform identity verification via melting point or DSC; review batch COA

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